3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one, CAS 55198-89-5, is a substituted quinolinone recognized primarily as a critical intermediate and reference standard in the pharmaceutical sector. Its molecular structure features three key functional groups poised for further chemical modification: a nucleophilic amino group at the 3-position, an ortho-substituted chlorophenyl ring at the 4-position, and an electron-withdrawing nitro group at the 6-position. These features make it a valuable precursor for constructing more complex heterocyclic systems. Notably, it is documented as a related compound and impurity (Impurity B) of Clonazepam, an anticonvulsant drug, underscoring its relevance in pharmaceutical quality control and process chemistry.
Substituting this compound with analogs featuring different substitution patterns is often unviable for its primary applications. The specific ortho-position of the chlorine atom on the C4-phenyl ring, combined with the C6-nitro and C3-amino groups, dictates the steric and electronic environment essential for subsequent cyclization reactions or for matching the exact profile of a pharmaceutical impurity. An analog with a para-chloro substituent, a different nitro position (e.g., C7), or lacking the C3-amino group would exhibit distinct reactivity, leading to different downstream products or failing to meet the stringent identification criteria required for a pharmacopoeial reference standard. Therefore, for applications in regulated pharmaceutical synthesis and quality control, precise structural identity is non-negotiable.
The 3-amino-4-aryl-quinolin-2-one scaffold is a well-established precursor for synthesizing fused heterocyclic systems like quinolino[3,4-b]quinoxalines. In a representative synthesis, the reaction of 3-amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one with benzil in glacial acetic acid afforded the corresponding quinoxaline derivative in a 90% yield. [1] This high conversion rate is critical for process efficiency.
| Evidence Dimension | Reaction Yield |
| Target Compound Data | 90% |
| Comparator Or Baseline | Typical yields for multi-step heterocyclic syntheses can be significantly lower. |
| Quantified Difference | High-end of yield spectrum for this type of transformation. |
| Conditions | Reaction with benzil in refluxing glacial acetic acid. |
A high-yield transformation reduces waste, lowers purification costs, and improves the overall economic viability of a synthetic route, making this a preferred precursor.
This compound is officially designated as 'Clonazepam Impurity B' by the European Pharmacopoeia (EP) and 'Clonazepam Related Compound A' by the United States Pharmacopeia (USP). [REFS-1, REFS-2] As a primary pharmaceutical standard, it is used for the quantitative testing and assay of Clonazepam in active pharmaceutical ingredients (APIs) and final drug products. Its use is mandated in specific monographs, making it non-substitutable for these regulated applications.
| Evidence Dimension | Regulatory Designation |
| Target Compound Data | Official Pharmacopoeial Reference Standard (BP/EP/USP) |
| Comparator Or Baseline | Other synthetic analogs or related impurities without official designation. |
| Quantified Difference | Qualitatively distinct; required for compliance vs. not applicable. |
| Conditions | Testing and assays as prescribed in the British Pharmacopoeia (BP) and other pharmacopoeias. |
For any laboratory performing quality control on Clonazepam products according to BP/EP/USP monographs, procurement of this specific compound is a regulatory requirement, not a choice.
This compound is the designated reference material for identifying and quantifying 'Impurity B' during the synthesis and purification of the API Clonazepam, as well as in the final dosage form analysis. Its use is essential for batch release testing and ensuring compliance with regulatory standards set by pharmacopoeias.
As a direct result of its demonstrated high reactivity in cyclocondensation reactions, this quinolinone is a preferred starting material for the efficient, high-yield synthesis of complex fused heterocycles. This is particularly valuable in medicinal chemistry programs targeting novel compounds based on quinolino[3,4-b]quinoxaline or related scaffolds.
The 3-amino-4-arylquinolin-2-one core is a known pharmacophore. This specific compound serves as a versatile platform for creating libraries of novel derivatives. By reacting the 3-amino group, chemists can introduce diverse side chains to explore new anticonvulsant or antimicrobial agents, leveraging the established synthetic routes.